5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel antibacterial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethyl intermediate through a halogenation reaction.
Furan Derivative Formation: The furan-2-ylmethyl group is synthesized separately, often through a condensation reaction involving furan and an appropriate aldehyde.
Coupling Reaction: The fluorophenyl and furan intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Pyrimidine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It interferes with key signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Indole Derivatives : Compounds containing the indole nucleus, such as indole-3-acetic acid .
Uniqueness
What sets 5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C25H23FN4O4S |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O4S/c1-17-8-10-20(11-9-17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-21-7-4-12-34-21)15-18-5-3-6-19(26)13-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
QPOWKGFIZRFJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)F)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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